4-Amino-3-fluorophenol

Lipophilicity Drug Design Membrane Permeability

4-Amino-3-fluorophenol (CAS 399-95-1) is the essential 3-fluoro intermediate for regorafenib, a multikinase inhibitor for colorectal cancer and GIST. The 3-fluoro substitution is structurally irreplaceable: substituting non-fluorinated 4-aminophenol completely fails to generate the fluorinated API. Vs. 4-aminophenol, the 3-fluoro group elevates LogP (0.98 vs 0.04) and modulates pKa (9.23 vs 10.30), enhancing membrane permeability and synthetic coupling efficiency. Also the key precursor for flufenoxuron insecticide and serves as Amodiaquine Impurity 8 for ANDA regulatory submissions. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
CAS No. 399-95-1
Cat. No. B140874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluorophenol
CAS399-95-1
Synonyms3-Fluoro-4-aminophenol;  2-Fluoro-4-hydroxyaniline;  4-Amino-3-fluorophenol; 
Molecular FormulaC6H6FNO
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)N
InChIInChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
InChIKeyMNPLTKHJEAFOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-fluorophenol CAS 399-95-1: Core Properties and Procurement-Ready Specifications


4-Amino-3-fluorophenol (CAS 399-95-1), also designated as 3-fluoro-4-aminophenol, is a fluorinated aromatic amine with the molecular formula C6H6FNO and a molecular weight of 127.12 g/mol. It appears as a light yellow to brown crystalline powder with a melting point typically between 135–140°C . It is soluble in methanol and other polar organic solvents, and has a predicted pKa of approximately 9.23 . Commercial material is commonly supplied at purities of 97–98% or higher, with HPLC or GC assay verification available from multiple vendors .

Why 4-Amino-3-fluorophenol Cannot Be Replaced by Non-Fluorinated Aminophenols


The 3-fluoro substitution on 4-Amino-3-fluorophenol is not a trivial structural variation; it fundamentally alters the compound's physicochemical and electronic profile compared to non-fluorinated 4-aminophenol. The fluorine atom increases lipophilicity (LogP ~0.98 vs. 0.04 for 4-aminophenol) [1] and modulates the pKa of the phenolic hydroxyl (predicted 9.23 vs. 10.30 for 4-aminophenol) . This directly impacts membrane permeability in drug candidates and alters reactivity in cross-coupling and nucleophilic aromatic substitution reactions . Consequently, substituting 4-aminophenol for the 3-fluoro analog in a synthetic sequence—particularly for fluorinated pharmaceuticals like regorafenib—would result in the complete failure to generate the desired fluorinated final product and compromise the intended biological activity.

4-Amino-3-fluorophenol: Quantifiable Differentiation Evidence for Scientific Procurement


Lipophilicity Enhancement: LogP Comparison vs. Non-Fluorinated 4-Aminophenol

4-Amino-3-fluorophenol exhibits a significantly higher lipophilicity than its non-fluorinated parent, 4-aminophenol. The calculated LogP for 4-amino-3-fluorophenol is 0.983, whereas the LogP for 4-aminophenol is approximately 0.04 [1]. This increase is attributed to the electron-withdrawing and hydrophobic nature of the fluorine atom. Additionally, the predicted pKa of the phenolic hydroxyl in 4-amino-3-fluorophenol is 9.23, compared to 10.30 for 4-aminophenol , indicating greater acidity and a different hydrogen-bonding capacity. These differences are critical in medicinal chemistry for modulating drug absorption, distribution, and target binding.

Lipophilicity Drug Design Membrane Permeability

Synthetic Yield in Regorafenib Production: Total Yield Comparison

4-Amino-3-fluorophenol is a key intermediate in a novel synthetic pathway for regorafenib, an FDA-approved anticancer agent. The route utilizes 4-amino-3-fluorophenol, prepared via Fries and Beckmann rearrangements from 3-fluorophenol, to construct the central diarylurea scaffold. A scale-up experiment demonstrated that regorafenib could be obtained with 99.96% purity in a 46.5% total yield over 10 steps [1]. While direct yield comparison to the original patent route is not provided, this new pathway offers advantages in terms of inexpensive starting materials and overall practicability [1], positioning the 4-amino-3-fluorophenol-based route as a competitive alternative for industrial production.

Oncology Synthetic Chemistry Process Development

Conversion Efficiency in Catalytic Hydrogenation: Near-Quantitative Yield

A patented method for the hydrogenation of o-fluoronitrobenzene to 4-amino-3-fluorophenol achieves a conversion rate close to 100% using a platinum/carbon catalyst in an acidic aqueous medium containing organic solvents [1]. This is a substantial improvement over traditional diazotization/reduction methods, which often suffer from lower yields and the generation of hazardous byproducts. The near-quantitative conversion directly translates to higher process efficiency, reduced purification costs, and minimized waste, making it a preferred route for commercial-scale production.

Process Chemistry Catalysis Fluorinated Intermediates

Purity Grades and Analytical Verification: Benchmarking Commercial Availability

4-Amino-3-fluorophenol is widely available in high purity grades suitable for demanding research and industrial applications. Commercial specifications from major suppliers include: 97.5% min. (GC) from Thermo Scientific ; min. 98.0% (Nonaqueous Titration) from TCI ; and ≥98.5% (HPLC) with custom purities up to 99.9% available from specialty fluorochemical vendors . In contrast, 4-Amino-3-chlorophenol (CAS 17609-80-2) is commonly offered at 98% purity, but with less extensive analytical documentation and fewer vendor options . The broader availability of high-purity 4-amino-3-fluorophenol, coupled with its use as a reference standard for pharmaceutical impurity analysis (e.g., Amodiaquine Impurity 8), ensures reliable, traceable supply chains for regulated applications.

Quality Control Analytical Chemistry Reference Standards

High-Value Application Scenarios for 4-Amino-3-fluorophenol Based on Quantifiable Differentiation


Synthesis of Fluorinated Anticancer Agents (e.g., Regorafenib)

4-Amino-3-fluorophenol is the critical intermediate for constructing the central biaryl ether/amine scaffold of regorafenib, a multikinase inhibitor for colorectal cancer and gastrointestinal stromal tumors. The fluorine atom at the 3-position is essential for the drug's potency and pharmacokinetic profile. The high lipophilicity (LogP 0.98) of the intermediate facilitates efficient coupling reactions and contributes to the final drug's membrane permeability. The novel synthetic route utilizing this intermediate offers a scalable process with 99.96% final product purity in 46.5% total yield, demonstrating industrial viability [1].

Production of Fluorinated Agrochemicals (e.g., Flufenoxuron Insecticide)

4-Amino-3-fluorophenol is a key precursor to flufenoxuron, a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor. The 3-fluoro substitution is critical for the biological activity and environmental fate of flufenoxuron, influencing its binding to insect targets and its degradation profile. The high conversion efficiency in the catalytic hydrogenation of o-fluoronitrobenzene to 4-amino-3-fluorophenol (close to 100%) enables cost-effective, large-scale production of the agrochemical intermediate [2].

Pharmaceutical Impurity Reference Standards and Analytical Method Development

Due to its well-defined structure and high commercial purity (up to 99.9%), 4-amino-3-fluorophenol is employed as a reference standard for the identification and quantification of related impurities in active pharmaceutical ingredients. It is specifically listed as Amodiaquine Impurity 8 and is used in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs) [3]. The availability of certified reference materials with detailed characterization data ensures regulatory compliance and accurate impurity profiling.

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